6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core structure with a bromine atom at the 6th position and a methylsulfonyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydroquinoline core.
Methylsulfonylation: The methylsulfonyl group is introduced by reacting the intermediate with a methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methylsulfonyl group.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted quinolines can be formed.
Oxidation Products: Oxidation of the methylsulfonyl group can lead to sulfone or sulfoxide derivatives.
Scientific Research Applications
6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific structure and functional groups.
Comparison with Similar Compounds
6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core.
6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a quinoxaline core.
Uniqueness:
Structural Features: The presence of both the bromine atom and the methylsulfonyl group in the quinoline core makes 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline unique.
Properties
IUPAC Name |
6-bromo-1-methylsulfonyl-3,4-dihydro-2H-quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-15(13,14)12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKIEQMFJIFECL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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